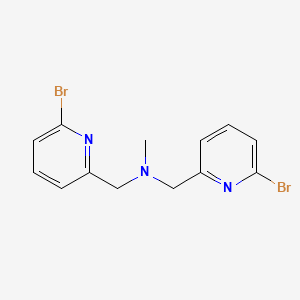![molecular formula C10H25Cl2N5 B1448035 {2-[(2-Azidoethyl)(2-methylpropyl)amino]ethyl}dimethylamine dihydrochloride CAS No. 1423024-62-7](/img/structure/B1448035.png)
{2-[(2-Azidoethyl)(2-methylpropyl)amino]ethyl}dimethylamine dihydrochloride
Übersicht
Beschreibung
“{2-[(2-Azidoethyl)(2-methylpropyl)amino]ethyl}dimethylamine dihydrochloride” is a chemical compound with the molecular formula C10H25Cl2N5 and a molecular weight of 286.24 g/mol . It is widely used in various applications.
Molecular Structure Analysis
The molecular structure of “{2-[(2-Azidoethyl)(2-methylpropyl)amino]ethyl}dimethylamine dihydrochloride” is complex. It contains a total of 34 bonds, including 13 non-H bonds, 2 multiple bonds, 8 rotatable bonds, 2 double bonds, 2 tertiary amines (aliphatic), and 1 positively charged N .Physical And Chemical Properties Analysis
The physical and chemical properties of “{2-[(2-Azidoethyl)(2-methylpropyl)amino]ethyl}dimethylamine dihydrochloride” are not fully detailed in the available resources .Wissenschaftliche Forschungsanwendungen
Drug and Gene Delivery Systems
The amphiphilic nature of this compound allows it to form micelles in aqueous media, which can be used for the co-delivery of drugs and genetic material . This dual delivery system is particularly useful in cancer therapy, where the synergistic effect of drug and gene delivery can significantly improve treatment efficacy. The compound’s ability to form micelleplexes through electrostatic interactions with DNA makes it a promising candidate for the development of novel polymer nanocarriers.
Click Chemistry for Bioconjugation
The azide group present in the compound is highly reactive and can be used in click chemistry reactions . This is particularly useful for labeling RNA molecules with fluorescent dyes or other markers for molecular diagnostics and biophysical studies. The inverse click-labeling pattern offered by the azide group provides flexibility for complex labeling patterns, which is essential for single-molecule fluorescence resonance energy transfer (FRET) studies.
Amphiphilic Block Copolymer Micelles
This compound can be grafted onto amphiphilic block copolymers to create micelles that are capable of loading both hydrophobic and hydrophilic drugs . These micelles can be used to deliver drugs like quercetin, which has antioxidant, anti-inflammatory, and anticancer properties. The micelles’ ability to load and deliver such drugs makes them valuable in the development of targeted therapy applications.
Nanomaterials for Biomedical Applications
The compound’s multifunctional nature allows it to be used in the synthesis of nanomaterials for biomedical applications . Its cationic amphiphilic structure is suitable for forming nanoaggregates that can be used for drug delivery systems. These nanomaterials can be engineered to have finely tuned composition, functionality, and properties for various targeted therapies.
Synthetic Polymers for Controlled Release
The compound can be incorporated into synthetic polymers to create controlled release systems . These systems can be designed to release therapeutic agents at a controlled rate, improving the pharmacokinetics and bioavailability of drugs. The controlled release is particularly beneficial for treatments requiring sustained delivery over an extended period.
Molecular Probes for Diagnostic Imaging
Due to its reactive azide group, the compound can be used to create molecular probes for diagnostic imaging . These probes can be conjugated with imaging agents to enhance the visibility of biological structures or processes, aiding in the diagnosis and monitoring of diseases.
Eigenschaften
IUPAC Name |
N'-(2-azidoethyl)-N,N-dimethyl-N'-(2-methylpropyl)ethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N5.2ClH/c1-10(2)9-15(6-5-12-13-11)8-7-14(3)4;;/h10H,5-9H2,1-4H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBOIFXQPDZCGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CCN=[N+]=[N-])CCN(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(2-Azidoethyl)(2-methylpropyl)amino]ethyl}dimethylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



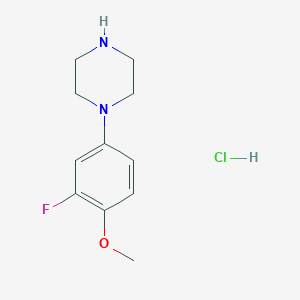
![tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate](/img/structure/B1447954.png)
![1-[(Tert-butoxy)carbonyl]pyrrolidine-3,3-dicarboxylic acid](/img/structure/B1447958.png)
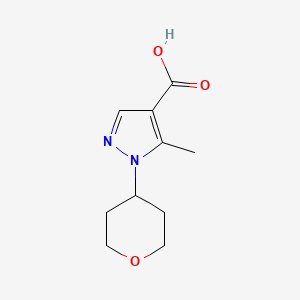

![1-[3-(Dimethylamino)propyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B1447965.png)
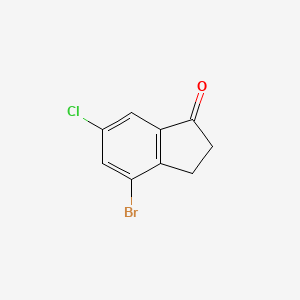

![2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine hydrochloride](/img/structure/B1447968.png)
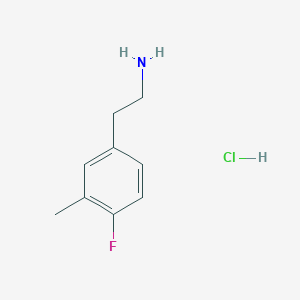
![Methyl 3-cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B1447971.png)
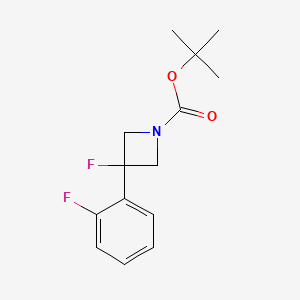
![4-[[4-(Acetoxy)-3-methoxyphenyl]methoxy]-3-methoxybenzaldehyde](/img/structure/B1447973.png)
